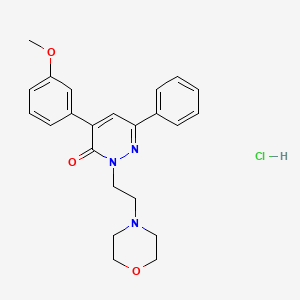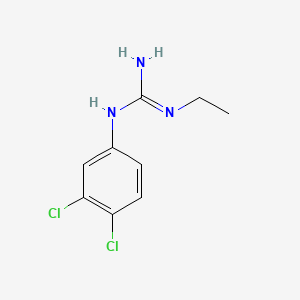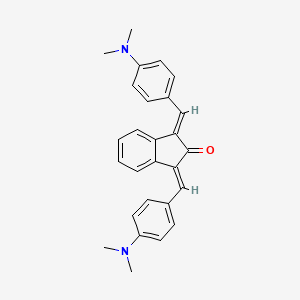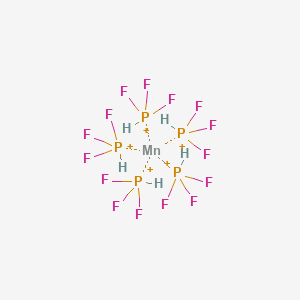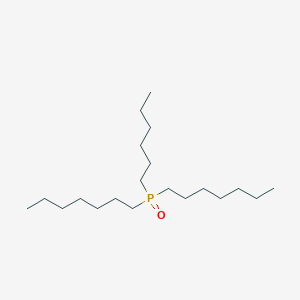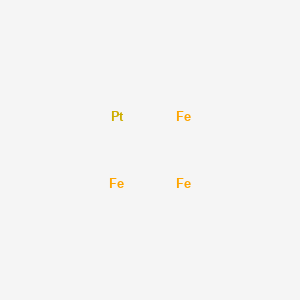![molecular formula C12H10O3 B14709294 3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 23891-02-3](/img/structure/B14709294.png)
3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)-, also known as 3-(2-propen-1-yloxy)-2H-1-benzopyran-2-one, is a derivative of coumarin. Coumarins are a class of organic compounds known for their fragrant properties and are widely used in perfumes and flavorings. This particular compound has a molecular formula of C12H10O3 and a molecular weight of 202.21 .
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be achieved through various methods. One common synthetic route involves the reaction of 2H-1-benzopyran-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be compared with other coumarin derivatives such as:
Coumarin (2H-1-benzopyran-2-one): The parent compound, known for its fragrant properties and use in perfumes.
3-Methylcoumarin: A derivative with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
7-Hydroxycoumarin: Known for its fluorescent properties and used as a fluorescent probe in biochemical assays.
Each of these compounds has unique properties and applications, with 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- standing out for its potential biological activities and industrial applications.
Properties
CAS No. |
23891-02-3 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-11-8-9-5-3-4-6-10(9)15-12(11)13/h2-6,8H,1,7H2 |
InChI Key |
GUPGWPVIBBPARD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


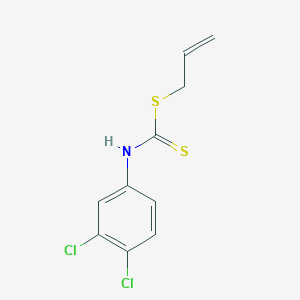
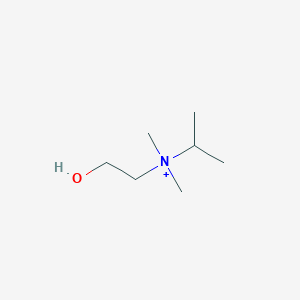

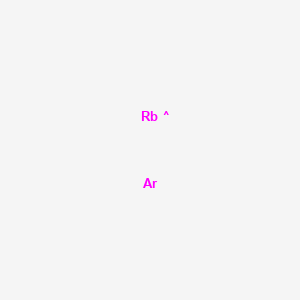
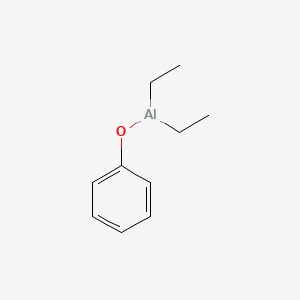
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
